2-(3-Chlorophenyl)-2-methoxyethan-1-amine
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Overview
Description
2-(3-Chlorophenyl)-2-methoxyethan-1-amine is an organic compound with a molecular formula of C9H12ClNO It is a derivative of ethanamine, featuring a methoxy group and a chlorophenyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with methoxyamine to form an intermediate, which is then reduced to yield the desired ethanamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic hydrogenation techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chlorobenzaldehyde, while reduction can produce 2-methoxy-2-(3-chlorophenyl)ethanol.
Scientific Research Applications
2-(3-Chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and chlorophenyl groups play a crucial role in modulating its binding affinity and activity. The compound may exert its effects through pathways involving neurotransmitter modulation or enzyme inhibition, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(3-methylphenyl)ethanamine
- 2-Methoxy-2-(3-fluorophenyl)ethanamine
- 2-Methoxy-2-(3-bromophenyl)ethanamine
Uniqueness
Compared to its analogs, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorophenyl group may enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 |
InChI Key |
YVSADVPARVXBLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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